Ethyl 4,4,4-trichloroacetoacetate

CAS No.: 3702-98-5

Cat. No.: VC3696394

Molecular Formula: C6H7Cl3O3

Molecular Weight: 233.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3702-98-5 |

|---|---|

| Molecular Formula | C6H7Cl3O3 |

| Molecular Weight | 233.5 g/mol |

| IUPAC Name | ethyl 4,4,4-trichloro-3-oxobutanoate |

| Standard InChI | InChI=1S/C6H7Cl3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3 |

| Standard InChI Key | XGIRWPYENXRJMZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(=O)C(Cl)(Cl)Cl |

| Canonical SMILES | CCOC(=O)CC(=O)C(Cl)(Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

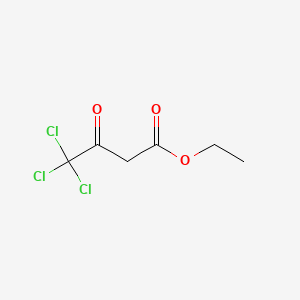

Ethyl 4,4,4-trichloroacetoacetate is a chlorinated beta-keto ester with the molecular formula C₆H₇Cl₃O₃. This compound exists in chemical equilibrium between its keto and enol tautomeric forms, similar to other beta-keto esters. The compound features a trichloro-substituted acetyl group connected to an acetate moiety with an ethoxy terminal group.

Basic Identification Data

The compound has the following identification parameters:

| Parameter | Value |

|---|---|

| CAS Registry Number | 3702-98-5 |

| Molecular Formula | C₆H₇Cl₃O₃ |

| Molecular Weight | 233.5 g/mol |

| IUPAC Name | Ethyl 4,4,4-trichloro-3-oxobutanoate |

| Synonyms | 4,4,4-Trichloroacetoacetic Acid Ethyl Ester, Ethyl 4,4,4-trichloro-3-oxobutyrate |

The compound's structural characteristics include a trichloromethyl group attached to a carbonyl carbon, which is further connected to a methylene group linked to an ethyl ester function .

Structural Representations

The chemical structure can be represented through various notations:

| Representation Type | Notation |

|---|---|

| SMILES | CCOC(=O)CC(=O)C(Cl)(Cl)Cl |

| InChI | InChI=1S/C6H7Cl3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3 |

| InChIKey | XGIRWPYENXRJMZ-UHFFFAOYSA-N |

These notations are essential for computational chemistry applications and chemical database searches .

Synthesis and Preparation Methods

Industrial Production Considerations

In an industrial setting, the synthesis of this compound would involve careful handling procedures due to the reactive nature of potential precursors. The process would require:

-

Stringent control of reaction parameters including temperature and pH

-

Safe handling protocols for potentially corrosive reagents

-

Efficient purification methods, likely involving distillation or recrystallization

-

Quality control measures to ensure consistent product purity

Chemical Reactions and Mechanisms

Nucleophilic Substitution

Ethyl 4,4,4-trichloroacetoacetate can undergo nucleophilic attack at several reactive sites:

-

The carbonyl carbon atoms are susceptible to nucleophilic attack

-

The trichloromethyl group may undergo substitution reactions with various nucleophiles

-

The ester group can participate in transesterification or hydrolysis reactions

These reaction pathways are significant in the compound's role as a synthetic intermediate.

Tautomerization

Like other beta-keto esters, Ethyl 4,4,4-trichloroacetoacetate exists in an equilibrium between keto and enol forms. This tautomerization influences its reactivity and particularly its behavior in alkylation reactions. The enol form can act as a nucleophile in various transformations.

Hydrolysis

The compound can undergo hydrolysis under acidic or basic conditions:

-

Basic hydrolysis leads to the carboxylate and eventually the free carboxylic acid

-

Acidic hydrolysis produces the corresponding acid, 4,4,4-trichloroacetoacetic acid

This susceptibility to hydrolysis necessitates anhydrous conditions during its synthesis and storage.

Applications and Uses

Pharmaceutical Synthesis

Ethyl 4,4,4-trichloroacetoacetate serves as a valuable building block in pharmaceutical synthesis due to its functionality and potential for further transformation. The presence of the trichloromethyl group provides opportunities for selective reactivity that can be exploited in multi-step synthesis pathways.

Agrochemical Applications

In the field of agrochemical development, the compound may serve as an intermediate in the synthesis of various active ingredients. Its chlorinated structure provides chemical diversity that can be exploited in the development of compounds with specific biological activities.

Research Applications

As a functionalized organic building block, Ethyl 4,4,4-trichloroacetoacetate finds applications in research settings for the development of:

-

Novel synthetic methodologies

-

Structure-activity relationship studies

-

Development of new chemical entities with potential biological activity

Comparative Analysis with Related Compounds

Comparison with Ethyl 4,4,4-trifluoroacetoacetate

Ethyl 4,4,4-trichloroacetoacetate bears structural similarity to Ethyl 4,4,4-trifluoroacetoacetate, with the key difference being the substitution of chlorine atoms for fluorine atoms. This substitution results in notable differences in physical and chemical properties:

The trifluoro analog has well-documented physical properties including a melting point of -39°C, boiling point of 129-130°C, density of 1.259 g/mL at 25°C, and water solubility of 10 g/L at 20°C . While these cannot be directly attributed to Ethyl 4,4,4-trichloroacetoacetate, they provide a reference point for understanding how similar halogenated beta-keto esters behave.

Structure-Reactivity Relationships

The presence of three chlorine atoms in Ethyl 4,4,4-trichloroacetoacetate, compared to three fluorine atoms in its fluoro analog, significantly affects the compound's:

-

Electronic properties - chlorine is less electronegative than fluorine

-

Steric properties - chlorine atoms are larger than fluorine atoms

-

Reactivity profile - C-Cl bonds are generally more reactive toward nucleophilic substitution than C-F bonds

These differences make Ethyl 4,4,4-trichloroacetoacetate particularly useful for certain synthetic applications where the reactivity of the trichloromethyl group is advantageous.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume